molecular formula C24H18BrN3OS B11643725 4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11643725
M. Wt: 476.4 g/mol
InChI Key: FSXKFHPMXBPGKE-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a thiazepine ring, which is further substituted with bromophenyl and diphenyl groups.

Preparation Methods

The synthesis of 4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving pyrazoles, aldehydes, and thioglycollic acid. One efficient method involves the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid. This catalyst promotes the one-pot three-component condensation reaction in water, yielding the desired compound with good to excellent yields . Another green and convenient approach involves the sonocatalyzed reaction of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water .

Chemical Reactions Analysis

4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The compound is known to inhibit angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By inhibiting this enzyme, the compound can help in the treatment of hypertension. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and thiazepine rings. Similar compounds include:

Properties

Molecular Formula

C24H18BrN3OS

Molecular Weight

476.4 g/mol

IUPAC Name

4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C24H18BrN3OS/c25-18-13-11-17(12-14-18)23-21-22(16-7-3-1-4-8-16)27-28(19-9-5-2-6-10-19)24(21)26-20(29)15-30-23/h1-14,23H,15H2,(H,26,29)

InChI Key

FSXKFHPMXBPGKE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C(S1)C3=CC=C(C=C3)Br)C(=NN2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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